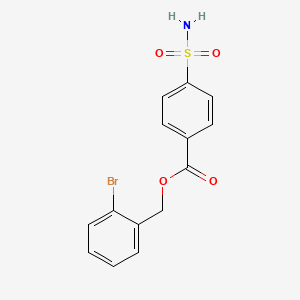

2-bromobenzyl 4-(aminosulfonyl)benzoate

Description

Contextualization within Benzoate (B1203000) Ester and Sulfonamide Chemical Space

The chemical architecture of 2-bromobenzyl 4-(aminosulfonyl)benzoate firmly places it at the intersection of two vast and well-explored classes of organic compounds: benzoate esters and sulfonamides.

Benzoate Esters: Benzoate esters are characterized by the core structure of a benzoic acid esterified with an alcohol. nih.gov They are prevalent in nature, contributing to the fragrances of fruits and flowers, and have found extensive applications in the food, perfume, and pharmaceutical industries. nih.govbritannica.com In medicinal chemistry, the benzoate moiety is often incorporated into drug molecules to modulate properties such as solubility, stability, and bioavailability. nih.gov The versatility of their synthesis, typically through Fischer esterification or reaction of an alcohol with benzoyl chloride, allows for the creation of a vast library of derivatives. organic-chemistry.orguomustansiriyah.edu.iq

Sulfonamides: The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. wikipedia.org The discovery of sulfonamide antibiotics in the 1930s revolutionized the treatment of bacterial infections and marked the beginning of the modern era of chemotherapy. wikipedia.orgnih.gov Beyond their antimicrobial effects, sulfonamides exhibit a wide array of biological activities, including diuretic, anticonvulsant, and anti-inflammatory properties. icm.edu.plnih.gov This functional group's ability to act as a hydrogen bond donor and acceptor, and its relatively stable nature, make it a valuable component in the design of enzyme inhibitors and other therapeutic agents. rsc.org

The combination of these two functionalities in this compound results in a molecule with a unique electronic and steric profile, offering possibilities for interactions with biological targets that may not be achievable by either moiety alone.

Rationale for Academic Investigation of the this compound Scaffold

The academic interest in the this compound scaffold stems from the established significance of its constituent parts.

The 2-Bromobenzyl Moiety: The introduction of a bromine atom onto the benzyl (B1604629) group is a strategic modification in medicinal chemistry. ump.edu.pl Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. ump.edu.pl The "halogen bond," a non-covalent interaction involving the halogen atom, is increasingly recognized as a significant force in molecular recognition. ump.edu.pl Specifically, the 2-bromo substitution pattern can induce specific conformational preferences that may be crucial for biological activity. The benzylic position is also known to be reactive and can be a site for further functionalization. libretexts.orgmasterorganicchemistry.com Research on compounds containing the bromobenzyl group has explored their potential in various therapeutic areas, including as anticancer agents. nih.gov

The 4-(Aminosulfonyl)benzoate Moiety: This part of the molecule is of particular interest due to its structural resemblance to key biological molecules and its proven track record in drug design. The sulfonamide group is a well-known zinc-binding group, making it a common feature in inhibitors of zinc-containing enzymes such as carbonic anhydrases. Furthermore, derivatives of 4-(aminosulfonyl)benzoic acid have been investigated for a range of pharmacological activities. For instance, esters of 4-[(aminosulfonyl)oxy]benzoate have been synthesized and evaluated as potent inhibitors of estrone (B1671321) sulfatase, an enzyme implicated in hormone-dependent cancers. nih.govnih.gov

The combination of these two moieties in a single scaffold presents an opportunity to develop novel compounds with potentially synergistic or unique biological activities. The ester linkage provides a metabolically labile point, which could be advantageous for prodrug design.

Historical Development of Related Chemical Moieties in Academic Research

The scientific journey of benzoate esters and sulfonamides is rich and has significantly impacted the field of chemistry and medicine.

Benzoate Esters: The study of benzoic acid and its derivatives dates back to the 16th century. newworldencyclopedia.org The development of systematic organic synthesis in the 19th century led to the preparation and characterization of a wide variety of benzoate esters. britannica.com Initially explored for their pleasant aromas and flavors, their utility expanded into the realm of pharmaceuticals and polymers. britannica.comwikipedia.org The Fischer esterification, a classic organic reaction, has been a cornerstone in the synthesis of these compounds for over a century. uomustansiriyah.edu.iq More recent research has focused on developing more efficient and environmentally friendly methods for their synthesis, such as microwave-assisted synthesis. uwlax.edu

Sulfonamides: The history of sulfonamides is a landmark in the history of medicine. The journey began in the early 20th century with the work of Gerhard Domagk, who discovered the antibacterial activity of Prontosil, a sulfonamide-containing dye, in 1932. openaccesspub.orgresearchgate.nethuvepharma.com This discovery, which earned Domagk the Nobel Prize in 1939, ushered in the age of antibiotics. nih.gov Subsequent research led to the development of a vast array of sulfonamide drugs with improved efficacy and broader spectrum of activity. wikipedia.org The elucidation of their mechanism of action as competitive inhibitors of dihydropteroate (B1496061) synthase was a major milestone in understanding antimicrobial chemotherapy. nih.gov While the advent of other classes of antibiotics has somewhat diminished their use as primary antibacterial agents, the sulfonamide scaffold continues to be a fertile ground for the discovery of new drugs with diverse therapeutic applications. cbijournal.comresearchgate.net

The convergence of these two historically significant chemical classes in the structure of this compound underscores the continuing evolution of molecular design, where established pharmacophores are combined in novel ways to address contemporary scientific challenges.

Properties

IUPAC Name |

(2-bromophenyl)methyl 4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4S/c15-13-4-2-1-3-11(13)9-20-14(17)10-5-7-12(8-6-10)21(16,18)19/h1-8H,9H2,(H2,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREDIRRFLDAGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromobenzyl 4 Aminosulfonyl Benzoate and Analogs

Strategies for Esterification of Benzoic Acid Derivatives

The formation of the benzoate (B1203000) ester is a critical step in the synthesis of 2-bromobenzyl 4-(aminosulfonyl)benzoate. The presence of the sulfonamide group on the benzoic acid ring necessitates the selection of reaction conditions that are compatible with this functionality. Several classical and modern esterification methods can be adapted for this purpose.

Direct Condensation Approaches for Benzoate Ester Formation

Direct condensation, or Fischer-Speier esterification, is a widely used and fundamental method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.comnih.govnih.gov This equilibrium-driven process typically requires forcing conditions, such as the use of excess alcohol or the removal of water, to drive the reaction towards the product. nih.govnih.gov

Commonly employed acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). chemicalbook.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the desired ester. nih.govchemicalbook.com

For the synthesis of this compound, this would involve the reaction of 4-(aminosulfonyl)benzoic acid with 2-bromobenzyl alcohol under acidic conditions. The compatibility of the sulfonamide group with strong acid catalysts must be considered, as prolonged exposure could lead to hydrolysis or other side reactions.

Table 1: Examples of Direct Condensation for Benzoate Ester Synthesis

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Ethanol | H₂SO₄ | Reflux | ~65-97% | nih.gov |

| 4-Fluorobenzoic Acid | Methanol (B129727) | NBS | 70 °C, 20 h | 68% | |

| Adipic Acid | Ethanol | H₂SO₄ | Reflux | High | chemicalbook.com |

| Acetic Acid | Benzyl (B1604629) Alcohol | H₂SO₄ | Heat | - | nih.gov |

Yields can vary significantly based on reaction scale and purification methods.

Transesterification Processes Involving 4-(Aminosulfonyl)benzoate Precursors

Transesterification offers an alternative route to benzoate esters, starting from a pre-existing ester, typically a methyl or ethyl ester of the carboxylic acid. This method is particularly useful when the starting carboxylic acid is sensitive to the conditions of direct esterification. The reaction involves the exchange of the alcohol part of the ester with another alcohol, catalyzed by either an acid or a base.

In the context of synthesizing this compound, one could first prepare a simple alkyl ester of 4-(aminosulfonyl)benzoic acid, such as methyl 4-(aminosulfonyl)benzoate. This intermediate can then be reacted with 2-bromobenzyl alcohol in the presence of a suitable catalyst, such as a titanate, to yield the final product. The equilibrium is typically shifted by removing the more volatile alcohol (e.g., methanol) by distillation.

Transition-Metal Catalyzed Esterification Protocols

Modern synthetic chemistry has seen the emergence of transition-metal catalyzed reactions for ester formation. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. One such strategy involves the direct C-H activation of a hydrocarbon, which can be acyloxylated with a carboxylic acid. For instance, palladium-catalyzed C-H acyloxylation allows for the direct benzylation of carboxylic acids with toluene (B28343). nih.gov While not a direct condensation in the traditional sense, this approach provides an atom-economical route to benzyl esters.

Another avenue is the use of coupling agents, which activate the carboxylic acid towards nucleophilic attack by the alcohol. Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, is a powerful method for forming esters under mild conditions. researchgate.netchemicalbook.com This method is particularly well-suited for substrates that are sensitive to acid or high temperatures and can be applied to sterically hindered alcohols. researchgate.net The Mitsunobu reaction, which utilizes a phosphine (B1218219) and an azodicarboxylate (like DEAD or DIAD), is another highly effective method for esterification, especially when stereochemical inversion of the alcohol is desired.

Table 2: Modern Esterification Methodologies

| Method | Activating Agent / Catalyst | Key Features | Reference |

|---|---|---|---|

| Steglich Esterification | DCC, DMAP | Mild conditions, suitable for sensitive substrates. | researchgate.netchemicalbook.com |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Mild conditions, stereochemical inversion of alcohol. | |

| Palladium-Catalyzed C-H Acyloxylation | Palladium Catalyst | Direct use of hydrocarbons as alkylating agents. | nih.gov |

Approaches for the Introduction of the 2-Bromobenzyl Moiety

Regioselective Bromination of Benzyl Alcohol and Benzyl Halide Precursors

The direct bromination of benzyl alcohol can be challenging due to the potential for oxidation of the alcohol functionality. However, methods exist for the regioselective bromination of the aromatic ring of benzyl alcohol derivatives.

A more common and controlled approach is the benzylic bromination of a toluene derivative. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), is a highly effective method for the selective bromination of the benzylic position of alkylarenes. This method is advantageous as it introduces the bromine at the desired benzylic carbon, leaving the aromatic ring untouched.

Synthesis of 2-Bromobenzyl Alcohols and Halides for Subsequent Coupling

The required 2-bromobenzyl alcohol or 2-bromobenzyl halide can be synthesized from several commercially available starting materials.

One common route starts with 2-bromotoluene (B146081), which can be subjected to radical bromination using NBS to yield 2-bromobenzyl bromide. Alternatively, 2-bromobenzaldehyde (B122850) can be reduced to 2-bromobenzyl alcohol using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄). Another approach involves the direct bromination of toluene, which can lead to a mixture of ortho, meta, and para isomers, from which the desired 2-bromotoluene can be separated and then further functionalized.

Table 3: Synthesis of 2-Bromobenzyl Precursors

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-Bromotoluene | NBS, Radical Initiator | 2-Bromobenzyl bromide | Selective benzylic bromination. | |

| 2-Bromobenzaldehyde | NaBH₄ | 2-Bromobenzyl alcohol | Reduction of aldehyde to alcohol. | |

| Toluene | Br₂, Fe (catalyst) | 2-Bromotoluene | Electrophilic aromatic bromination. |

C-H Functionalization Strategies for Bromine Incorporation

The introduction of a bromine atom onto the benzyl fragment is a critical step in the synthesis of the 2-bromobenzyl alcohol precursor. While traditional methods often rely on the bromination of pre-functionalized starting materials, modern C-H functionalization strategies offer a more direct and efficient approach. These methods target the direct conversion of a C-H bond to a C-Br bond, enhancing atom economy and reducing synthetic steps.

Benzylic C-H bonds are particularly susceptible to radical bromination due to the resonance stabilization of the resulting benzylic radical. researchgate.net The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as heat or light, is a classic and effective method for the selective bromination of benzylic positions. wikipedia.org The use of NBS is advantageous as it provides a low, constant concentration of bromine, which minimizes side reactions such as electrophilic addition to the aromatic ring. chadsprep.com

Recent advancements have focused on developing more selective and milder C-H bromination methods. For instance, visible light-induced C-H bromination using NBS has emerged as a powerful technique for the synthesis of α-halogenated boronic esters, which are versatile synthetic intermediates. organic-chemistry.org While not a direct bromination of an alcohol, this methodology highlights the utility of photoredox catalysis in activating C-H bonds for bromination under mild conditions.

Furthermore, studies on the diastereospecific bromination of β-aryl alcohols using NBS and thiourea (B124793) have demonstrated the potential for stereocontrolled halogenation. nih.gov Although the target molecule, 2-bromobenzyl alcohol, is achiral, these advanced methods underscore the ongoing development of sophisticated C-H functionalization techniques that could be adapted for related and more complex structures. The choice of bromination strategy will depend on the specific substrate and the desired selectivity, with reaction conditions playing a crucial role in the outcome. gla.ac.uk

Synthesis of the 4-(Aminosulfonyl)benzoic Acid Fragment

The 4-(aminosulfonyl)benzoic acid moiety, also known as 4-carboxybenzenesulfonamide, is a key building block. sigmaaldrich.comsigmaaldrich.com Its synthesis can be approached through several routes, primarily involving the introduction of the sulfonamide group onto a benzoic acid derivative.

Sulfonylation Reactions for Aminosulfonyl Group Introduction

A common and historical method for introducing a sulfonyl group is through chlorosulfonation of an aromatic ring, followed by amination. For example, acetanilide (B955) can undergo chlorosulfonation with chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with ammonia (B1221849) to form the sulfonamide. Subsequent hydrolysis of the acetamide (B32628) group yields the free amine of the corresponding sulfanilamide (B372717) derivative. wisc.edu

Modern synthetic methods offer alternatives to the often harsh conditions of chlorosulfonation. A palladium-catalyzed approach allows for the preparation of arylsulfonyl chlorides from arylboronic acids under mild conditions. nih.gov This method displays significant functional group tolerance. Another strategy involves a modified Sandmeyer reaction, where a diazonium salt, generated from an aniline (B41778) derivative, reacts with sulfur dioxide in the presence of a copper salt to yield the sulfonyl chloride. acs.org More recently, a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed via a copper-catalyzed decarboxylative halosulfonylation. nih.gov

The direct synthesis of N-aryl sulfonamides from nitroarenes has also been explored, providing a valuable route from readily available starting materials. tandfonline.com These methods often proceed via reduction of the nitro group and subsequent sulfonylation.

Derivatization of 4-Substituted Benzoic Acid Precursors

An alternative approach to 4-(aminosulfonyl)benzoic acid involves starting with a pre-functionalized benzoic acid derivative. For instance, p-toluenesulfonic acid can be a starting material. The methyl group can be oxidized to a carboxylic acid. The sulfonyl group can then be converted to a sulfonamide. A patented method describes the preparation of p-carboxybenzenesulfonamide from a compound with a C1-C3 alkyl group at the 4-position, which is oxidized in the presence of an alkali metal halate and a protic acid. google.com

The esterification of 4-sulfamoylbenzoic acid with various alcohols is a known transformation, indicating its utility as a building block in further synthetic steps. sigmaaldrich.com The synthesis of N-aryl-β-alanine derivatives containing a primary sulfonamide moiety has also been reported, starting from 4-aminobenzene-1-sulfonamide. nih.gov

The following table summarizes various synthetic approaches to the 4-(aminosulfonyl)benzoic acid fragment and its precursors.

| Starting Material | Reagents and Conditions | Product | Reference |

| Acetanilide | 1. Chlorosulfonic acid; 2. Ammonia; 3. Acid hydrolysis | Sulfanilamide | wisc.edu |

| Arylboronic Acid | Palladium catalyst, SO2 source, chlorinating agent | Arylsulfonyl chloride | nih.gov |

| Aniline derivative | 1. NaNO2, HCl; 2. SO2, Cu salt | Arylsulfonyl chloride | acs.org |

| Aryl Carboxylic Acid | Copper catalyst, SO2, halogen source, amine | Sulfonamide | nih.gov |

| Nitroarene | Reducing agent, sulfonylating agent | N-aryl sulfonamide | tandfonline.com |

| 4-Alkylbenzoic acid derivative | Alkali metal halate, protic acid, alkali metal halide | p-Carboxybenzenesulfonamide | google.com |

Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound

The isolation and purification of the synthetic intermediates and the final product, this compound, are crucial for obtaining a compound of high purity. Common techniques employed include crystallization, extraction, and chromatography.

For sulfonamide-containing compounds, crystallization is a widely used purification method. The choice of solvent is critical for achieving good recovery and purity. For instance, sulfathiazole, a related sulfonamide, can be purified by crystallization from aqueous isopropanol. google.com The process involves dissolving the crude product in the hot solvent, optionally treating with activated charcoal to remove colored impurities, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a cold solvent, and dried.

Liquid-liquid extraction is another important technique, particularly for the work-up of reaction mixtures. This method separates compounds based on their differential solubilities in two immiscible liquid phases, such as an organic solvent and an aqueous solution. For example, after a reaction, the product might be extracted into an organic solvent, which is then washed with aqueous solutions to remove inorganic salts and other water-soluble impurities.

For more challenging separations, chromatography is the method of choice. High-performance liquid chromatography (HPLC) and flash column chromatography are powerful techniques for purifying organic compounds. The choice of the stationary phase (e.g., silica (B1680970) gel, C18-reversed phase) and the mobile phase (eluent) is optimized to achieve the desired separation.

The final ester product, this compound, being a solid, would likely be purified by recrystallization from a suitable solvent or solvent mixture. The purification of esters can sometimes be complicated by the presence of residual alcohol from the esterification step. In such cases, washing with water or treatment with water-soluble polysaccharide derivatives has been reported to be effective. google.com

The following table outlines common purification techniques for the types of compounds involved in the synthesis.

| Compound Type | Purification Method | Key Considerations | Reference(s) |

| Sulfonamides | Crystallization | Solvent selection (e.g., aqueous alcohols), cooling rate, use of activated charcoal. | google.com |

| Extraction | pH adjustment to control solubility, choice of organic solvent. | wisc.edu | |

| Esters | Crystallization | Solvent selection, removal of residual alcohol and acid. | google.comnih.gov |

| Chromatography | Choice of stationary and mobile phases for optimal separation. | nih.gov | |

| Organic Intermediates | Flash Chromatography | Gradient elution may be required for complex mixtures. | chemrxiv.org |

| Distillation | For volatile liquid intermediates, under reduced pressure to avoid decomposition. | chemrxiv.org |

Considerations for Scalable Synthesis and Process Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. For the synthesis of this compound, these considerations apply to each synthetic step, from the preparation of the precursors to the final esterification and purification.

A key aspect of process optimization is the selection of robust and scalable chemical reactions. For the synthesis of the 4-(aminosulfonyl)benzoic acid fragment, moving away from hazardous reagents like chlorosulfonic acid towards catalytic methods, such as those employing palladium or copper, can offer significant advantages in terms of safety and waste reduction. nih.govnih.gov Similarly, for the bromination step, using NBS is generally preferred over elemental bromine for large-scale operations due to easier handling and enhanced selectivity. wikipedia.org

The final esterification step, which couples 2-bromobenzyl alcohol and 4-(aminosulfonyl)benzoic acid, is a critical point for optimization. Fischer esterification, while common, is an equilibrium-limited reaction. spegroup.ru To drive the reaction to completion on a large scale, strategies such as the removal of water via azeotropic distillation or the use of a large excess of one reactant are often employed. However, these methods can increase energy consumption and raw material costs. The use of more efficient coupling agents or catalysts that operate under milder conditions can be beneficial.

Process analytical technology (PAT) can be implemented to monitor reaction progress in real-time, allowing for better control over reaction parameters and ensuring consistent product quality. This can lead to improved yields and reduced batch-to-batch variability.

The isolation and purification of the final product also need to be optimized for scale. Crystallization is often the preferred method for the purification of solid APIs on a large scale due to its efficiency and cost-effectiveness. nih.gov The choice of solvent, crystallization temperature profile, and agitation rate are critical parameters that need to be carefully controlled to obtain the desired crystal form (polymorph) and particle size distribution, which can impact the downstream processing and final product properties.

Finally, green chemistry principles should be integrated throughout the process development. This includes minimizing waste, using less hazardous solvents, and improving energy efficiency. For example, the development of aqueous processes for the synthesis of aryl sulfonyl chlorides represents a significant step towards a more environmentally friendly manufacturing process. acs.org

The table below highlights key considerations for scaling up the synthesis of this compound.

| Process Aspect | Key Considerations for Scale-Up | Potential Improvements | Reference(s) |

| Reagent Selection | Safety, cost, availability, and environmental impact of reagents. | Replace hazardous reagents (e.g., chlorosulfonic acid) with catalytic alternatives. | nih.govacs.orgnih.gov |

| Reaction Conditions | Temperature and pressure control, reaction time, mixing efficiency. | Optimize for minimum energy consumption and maximum throughput. | nih.gov |

| Esterification Step | Driving the equilibrium to completion, minimizing side reactions. | Use of efficient coupling agents, continuous water removal. | spegroup.ru |

| Work-up and Purification | Efficient phase separations, minimizing solvent use, robust crystallization process. | Develop telescoped or one-pot procedures to reduce isolation steps. | google.comnih.gov |

| Solvent Management | Use of greener solvents, solvent recycling. | Select solvents with favorable safety and environmental profiles. | acs.org |

| Process Control | Implementation of PAT for real-time monitoring and control. | Ensure consistent product quality and optimize batch cycle times. |

Advanced Spectroscopic and Structural Elucidation of 2 Bromobenzyl 4 Aminosulfonyl Benzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Conformational Analysis

A complete structural and conformational analysis using NMR spectroscopy requires specific experimental data for the target compound. This would typically involve the following techniques:

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings within the same spin system, confirming the connectivity of protons on each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the 2-bromobenzyl fragment to the 4-(aminosulfonyl)benzoate fragment across the ester linkage. For instance, correlations between the methylene (B1212753) protons and the carbonyl carbon would confirm the ester bond.

The principles of these techniques are well-established chemicalbook.com, but their application to 2-bromobenzyl 4-(aminosulfonyl)benzoate requires experimental data that is currently unavailable.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) studies are employed to investigate the energetics of conformational changes in molecules, such as restricted rotation around single bonds montana.edu. In this compound, potential rotational barriers could exist around the C-N bond of the sulfonamide group and the aryl-S bond tandfonline.comresearchgate.netresearchgate.net. Studies on related sulfonamides have shown that hindered rotation can lead to the observation of distinct conformers at low temperatures researchgate.net. Similarly, the rotation of the benzyl (B1604629) and benzoate (B1203000) groups could be studied nih.govnih.gov. However, no specific DNMR studies have been reported for this compound, making it impossible to provide data on coalescence temperatures or the free energy of activation for any conformational processes.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and how these molecules pack together in a crystal lattice.

Crystallographic Analysis of Molecular Conformation and Packing

A crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. This would reveal the relative orientations of the two aromatic rings and the conformation of the ester and sulfonamide linkages. Searches of the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures, did not yield an entry for this compound cam.ac.ukcam.ac.ukcam.ac.uk.

Investigation of Hydrogen Bonding and Halogen Bonding Networks

The crystal structure would also elucidate the intermolecular interactions that stabilize the crystal packing. The -NH2 group of the sulfonamide is a hydrogen bond donor, and the oxygen atoms of the sulfonyl and carbonyl groups are potential hydrogen bond acceptors nih.govnih.gov. Therefore, a network of N-H···O hydrogen bonds would be expected.

Furthermore, the bromine atom on the benzyl ring can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site uzh.ch. The oxygen atoms of the sulfonyl or carbonyl groups, or even the aromatic pi-system of a neighboring molecule, could act as halogen bond acceptors. The existence and geometry of these interactions can only be confirmed through experimental X-ray diffraction data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Environmental Effects

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra are expected to be a composite of the vibrations from the 2-bromobenzyl group, the ester linkage, and the 4-(aminosulfonyl)benzoyl moiety.

The primary sulfonamide group (-SO₂NH₂) exhibits distinct vibrational signatures. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. nih.govresearchgate.net The N-H stretching vibrations of the sulfonamide are expected to produce bands in the 3400-3200 cm⁻¹ range. nih.gov

The ester functional group (C=O) gives rise to a strong absorption band corresponding to its stretching vibration, which is typically observed in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group are expected to appear in the 1300-1100 cm⁻¹ region.

The aromatic rings present in the molecule will show C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C stretching bands within the 1620-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) rings influences the exact position and intensity of these bands. The C-Br stretching vibration is generally found in the lower frequency region of the spectrum, typically between 710 cm⁻¹ and 505 cm⁻¹. ijtsrd.com However, coupling with other vibrations can shift this band. ijtsrd.com

Environmental factors such as the solvent polarity and the physical state of the sample (solid vs. solution) can influence the positions of these vibrational bands. For instance, hydrogen bonding interactions in a polar solvent can cause a shift in the N-H and C=O stretching frequencies.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂NH₂) | N-H Stretch | 3400-3200 |

| S=O Asymmetric Stretch | 1350-1300 | |

| S=O Symmetric Stretch | 1170-1150 | |

| Ester (COOR) | C=O Stretch | 1750-1735 |

| C-O Stretch | 1300-1100 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1620-1450 | |

| Alkyl Halide | C-Br Stretch | 710-505 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₄H₁₂BrNO₄S), the theoretical monoisotopic mass can be calculated with high precision.

Under electron ionization (EI) or other ionization techniques, the molecule will undergo characteristic fragmentation, providing valuable structural information. The fragmentation pathways can be predicted based on the functional groups present. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

A plausible fragmentation pathway would involve the initial cleavage of the ester bond, which is a common fragmentation route for esters. This could lead to the formation of a 2-bromobenzyl cation or a 4-(aminosulfonyl)benzoyl cation. Further fragmentation of these primary ions would then occur. For example, the 2-bromobenzyl cation could lose a bromine atom. The 4-(aminosulfonyl)benzoyl cation could undergo decarbonylation (loss of CO) or fragmentation of the sulfonamide group, such as the loss of SO₂ or NH₂.

The table below outlines some of the potential key fragments and their corresponding mass-to-charge ratios (m/z) that could be observed in the mass spectrum of this compound.

| Fragment Ion | Structure | Predicted m/z |

| [M]⁺ | [C₁₄H₁₂BrNO₄S]⁺ | 384.96/386.96 |

| [M-OCH₂C₆H₄Br]⁺ | [C₇H₅NO₄S]⁺ | 215.00 |

| [CH₂C₆H₄Br]⁺ | [C₇H₆Br]⁺ | 168.97/170.97 |

| [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | 154.95/156.95 |

| [C₇H₅O]⁺ | [C₇H₅O]⁺ | 105.03 |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 |

Computational and Theoretical Investigations of 2 Bromobenzyl 4 Aminosulfonyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-bromobenzyl 4-(aminosulfonyl)benzoate, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide deep insights into its electronic properties and reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the benzoate (B1203000) and aminosulfonyl groups, which can donate electrons. The LUMO would likely be distributed over the benzyl (B1604629) ring, particularly influenced by the electron-withdrawing bromo group, making it susceptible to nucleophilic attack.

Interactive Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map displays regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and ester groups, indicating these are sites for electrophilic interaction. The hydrogen atoms of the amino group and regions near the bromine atom would likely exhibit a positive potential.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the harmonic frequencies, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include the S=O and C=O stretching frequencies, N-H stretching of the amino group, and various aromatic C-H and C-C vibrations.

Interactive Table 2: Hypothetical Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Amine) | Symmetric Stretch | 3350 |

| N-H (Amine) | Asymmetric Stretch | 3450 |

| C=O (Ester) | Stretch | 1720 |

| S=O (Sulfonyl) | Symmetric Stretch | 1160 |

| S=O (Sulfonyl) | Asymmetric Stretch | 1340 |

| C-Br | Stretch | 680 |

Molecular Dynamics Simulations for Conformational Space Exploration in Solution and Solid States

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD can explore its conformational space, revealing the most stable arrangements (conformers) in different environments, such as in a solvent or in a solid crystal lattice.

For this compound, MD simulations would be used to understand how the molecule flexes and rotates around its single bonds. This is particularly important for understanding the relative orientations of the benzyl and benzoate rings. The simulations would track key dihedral angles to identify the most populated and energetically favorable conformations. Such studies are essential for understanding how the molecule might fit into a receptor site or pack in a crystal.

Quantum Chemical Studies of Reaction Pathways and Transition State Geometries

Quantum chemical methods, including DFT, can be employed to study the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The geometry and energy of the transition state are critical for determining the reaction rate.

For this compound, such studies could investigate its synthesis or degradation pathways. For example, the esterification reaction to form the compound could be modeled to understand the mechanism and factors influencing the yield.

Molecular Docking Studies for Potential Interaction Site Prediction with Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is commonly used to predict the binding mode of a small molecule ligand to a protein receptor.

In a hypothetical molecular docking study of this compound, the molecule would be docked into the active site of a model receptor. The analysis would focus on the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. For instance, the aminosulfonyl group could act as a hydrogen bond donor and acceptor. The aromatic rings could participate in π-π stacking interactions, and the bromine atom could form halogen bonds with electron-rich atoms in the receptor. This analysis provides a detailed picture of the chemical architecture of the potential binding site, without making claims about specific biological effects.

Interactive Table 3: Hypothetical Molecular Docking Interaction Analysis

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Receptor |

| Hydrogen Bond | Aminosulfonyl group (N-H) | Aspartate, Glutamate (B1630785) |

| Hydrogen Bond | Sulfonyl group (S=O) | Arginine, Lysine |

| π-π Stacking | Benzyl ring, Benzoate ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Bromo group | Carbonyl oxygen of backbone |

| Hydrophobic Interaction | Benzyl ring | Leucine, Valine, Isoleucine |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. nih.govnih.gov This methodology is particularly valuable in the early stages of chemical research, as it allows for the estimation of a compound's behavior without the need for extensive and often costly experimental synthesis and testing. nih.gov In the context of this compound, QSPR models can provide crucial insights into its non-biological chemical characteristics, such as solubility, melting point, and chromatographic retention times. These models are built by establishing a mathematical relationship between the molecular descriptors of a compound and its experimentally determined properties.

The fundamental principle of QSPR lies in the hypothesis that the molecular structure, as encoded by various numerical descriptors, dictates the macroscopic properties of a substance. nih.gov For a molecule like this compound, these descriptors can be categorized into several types:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties, such as dipole moment and partial charges on atoms.

Physicochemical descriptors: These include properties like hydrophobicity (log P) and molar refractivity.

By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a predictive model is constructed. researchgate.net The robustness and predictive power of the resulting QSPR model are then rigorously evaluated through internal and external validation techniques.

In a hypothetical QSPR study focused on this compound and a series of structurally related analogs, a dataset would be compiled containing experimentally determined values for various non-biological properties. Molecular descriptors for each compound would then be calculated using specialized software.

The objective of such a study would be to develop a model that can accurately predict these properties for new, unsynthesized compounds within the same chemical class. For instance, a model to predict the aqueous solubility (log S) of these compounds might be developed. High-throughput screening techniques often rely on such predictions to prioritize candidates for synthesis.

The development of a QSPR model for this compound and its analogs would involve correlating descriptors such as the solvent-accessible surface area (SASA), dipole moment, and the number of hydrogen bond donors and acceptors with the observed solubility. The resulting equation would allow for the rapid estimation of solubility for novel derivatives.

Below are illustrative data tables that would be generated in such a hypothetical QSPR study.

Table 1: Molecular Descriptors for this compound and Analogs

| Compound Name | Molecular Weight ( g/mol ) | Log P | Polar Surface Area (Ų) | Number of Rotatable Bonds |

| This compound | 372.24 | 3.15 | 91.83 | 5 |

| 2-chlorobenzyl 4-(aminosulfonyl)benzoate | 327.79 | 2.90 | 91.83 | 5 |

| 2-methylbenzyl 4-(aminosulfonyl)benzoate | 307.36 | 2.85 | 91.83 | 5 |

| 4-bromobenzyl 4-(aminosulfonyl)benzoate | 372.24 | 3.15 | 91.83 | 5 |

Table 2: Experimental vs. Predicted Non-Biological Properties from a QSPR Model

| Compound Name | Experimental Melting Point (°C) | Predicted Melting Point (°C) | Experimental Aqueous Solubility (log S) | Predicted Aqueous Solubility (log S) |

| This compound | 155.8 | 154.2 | -3.8 | -3.7 |

| 2-chlorobenzyl 4-(aminosulfonyl)benzoate | 149.5 | 150.1 | -3.5 | -3.6 |

| 2-methylbenzyl 4-(aminosulfonyl)benzoate | 142.1 | 143.5 | -3.3 | -3.3 |

| 4-bromobenzyl 4-(aminosulfonyl)benzoate | 162.3 | 161.7 | -3.8 | -3.9 |

The predictive accuracy of the QSPR model is assessed using statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). A high R² value (close to 1) and a low RMSE value would indicate a robust and reliable model.

Chemical Reactivity and Transformation Studies of 2 Bromobenzyl 4 Aminosulfonyl Benzoate

Hydrolytic Stability of the Ester Linkage under Varied pH and Temperature Conditions

The ester linkage in 2-bromobenzyl 4-(aminosulfonyl)benzoate is susceptible to hydrolysis, a reaction that splits the molecule into 2-bromobenzyl alcohol and 4-(aminosulfonyl)benzoic acid. The rate of this transformation is highly dependent on both pH and temperature.

Influence of pH: Ester hydrolysis can be catalyzed by both acids and bases. libretexts.org

Acidic Conditions (pH < 7): Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible. libretexts.org For many esters, the rate of hydrolysis increases as the pH decreases. researchgate.net

Neutral Conditions (pH ≈ 7): Hydrolysis still occurs at neutral pH, though typically at a slower rate compared to acidic or basic conditions. At elevated temperatures, however, water itself can act as the protonating agent, accelerating hydrolysis even without added acid. acs.orgpsu.edu

Basic Conditions (pH > 7): In the presence of a base (saponification), the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol leaving group. libretexts.org The rate of hydrolysis generally increases significantly in alkaline solutions. chemrxiv.org

Influence of Temperature: Increasing the temperature provides the necessary thermal energy to overcome the activation energy of the hydrolysis reaction, leading to a significant increase in the reaction rate across all pH levels. researchgate.net Studies on compounds like methylbenzoate in high-temperature water show that the thermal energy can allow protonation by water molecules to become a dominant pathway. acs.orgpsu.edu

The stability of the ester can be inferred by comparing it to similar structures. For instance, the hydrolysis of benzyl (B1604629) benzoate (B1203000) is a well-studied process. The electronic nature of substituents on the aromatic rings can influence the rate; electron-withdrawing groups on the benzoate portion typically increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. chemrxiv.org The 4-(aminosulfonyl) group is electron-withdrawing, which would be expected to make the ester more susceptible to hydrolysis compared to an unsubstituted benzoate.

Table 1: Predicted Hydrolytic Stability of this compound under Various Conditions

| Condition | pH | Temperature | Expected Rate of Hydrolysis | Primary Products of Hydrolysis |

|---|---|---|---|---|

| Acidic | 3 | 25°C | Slow to Moderate | 2-Bromobenzyl alcohol, 4-(Aminosulfonyl)benzoic acid |

| Neutral | 7 | 25°C | Slow | 2-Bromobenzyl alcohol, 4-(Aminosulfonyl)benzoic acid |

| Basic | 10 | 25°C | Moderate to Fast | 2-Bromobenzyl alcohol, Sodium 4-(aminosulfonyl)benzoate |

This table is predictive and based on the general principles of ester hydrolysis. libretexts.orgresearchgate.netacs.orgpsu.educhemrxiv.org

Nucleophilic and Electrophilic Substitution Reactions at the Bromine Moiety

The bromine atom attached to the benzyl ring is a key site for chemical transformations, primarily through nucleophilic substitution.

Nucleophilic Substitution: The C-Br bond in the 2-bromobenzyl group is susceptible to nucleophilic attack. Benzylic halides are particularly reactive in nucleophilic substitution reactions because the carbocation intermediate is stabilized by resonance with the benzene (B151609) ring. quora.com This allows for reactions to proceed via both S\N1 and S\N2 pathways. nih.gov A wide range of nucleophiles can displace the bromide ion, including:

Azides: Reaction with sodium azide (B81097) can produce the corresponding benzyl azide, a precursor for synthesizing triazoles. nih.gov

Fluorides: Reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF) can be used to replace the bromine with fluorine, a valuable transformation in medicinal chemistry. nih.govrsc.org

Amines and Amides: These can be used to introduce new nitrogen-containing substituents.

Thiols and Alkoxides: These can form the corresponding thioethers and ethers.

The reactivity is generally high, allowing these substitutions to occur under relatively mild conditions. nih.govnih.gov

Electrophilic Aromatic Substitution: The benzene ring bearing the bromine atom can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. fiveable.melibretexts.orgmsu.edu The bromine atom is an ortho-, para- director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, as a deactivating group, it makes the ring less reactive towards electrophiles than benzene itself. uomustansiriyah.edu.iq Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H). uomustansiriyah.edu.iq

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, though these are often less successful on deactivated rings. uomustansiriyah.edu.iq

Chemical Reductions and Oxidations of the Benzoate and Sulfonamide Groups

Reduction Reactions:

Ester Group: The benzoate ester can be reduced to the corresponding primary alcohol (in this case, regenerating 2-bromobenzyl alcohol and producing 4-(aminosulfonyl)benzyl alcohol). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). organic-chemistry.orgacs.org Catalytic hydrogenation can also be employed, often requiring specific homogeneous or heterogeneous catalysts and high pressures of hydrogen. acs.org

Sulfonamide Group: The sulfonamide group is generally stable and resistant to reduction. wikipedia.org However, under specific and often harsh conditions, such as with magnesium in methanol (B129727) (Mg-MeOH), reductive cleavage of both the N-S and C-S bonds in cyclic sulfonamides has been reported. nih.govnih.gov For an acyclic sulfonamide like the one present in the target molecule, cleavage to release the free amine would likely require forcing conditions.

Oxidation Reactions:

Ester and Sulfonamide Groups: Both the ester and sulfonamide functional groups are generally resistant to oxidation under standard conditions. organic-chemistry.orgwikipedia.org The sulfonamide moiety is particularly robust due to the high oxidation state of the sulfur atom. wikipedia.org

Benzylic Position: The methylene (B1212753) (-CH2-) group of the 2-bromobenzyl moiety is a potential site for oxidation. Strong oxidizing agents could potentially oxidize this position to a carbonyl group, yielding 2-bromobenzoyl 4-(aminosulfonyl)benzoate, although this would likely require specific conditions to avoid cleaving the ester. The oxidation of a similar compound, 4-bromobenzyl alcohol, to the corresponding aldehyde or carboxylic acid has been documented. orgsyn.org

Photochemical Transformations and Degradation Pathways

Exposure to ultraviolet (UV) radiation can induce photochemical transformations in this compound. The likely pathways are dictated by the chromophores present in the molecule.

C-Br Bond Cleavage: The most probable photochemical reaction is the homolytic cleavage of the carbon-bromine bond. Brominated aromatic compounds are known to undergo photolysis, often leading to debromination upon irradiation. nih.govresearchgate.net This process generates a benzylic radical and a bromine radical, which can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or dimerization.

Sulfonamide Group Reactivity: Sulfonamides can also be photochemically active. Recent studies have shown that sulfonamides can be converted into sulfonyl radical intermediates via photocatalysis. acs.org These radicals are synthetically useful and can react with other molecules, such as alkenes. acs.org

Ester Group and Aromatic Rings: The aromatic rings themselves can absorb UV light, but are generally more stable. Photo-Fries rearrangement, a known reaction for aryl esters, is a possibility, though typically less common for benzyl esters.

Participation in Organometallic Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The 2-bromobenzyl moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the organohalide (the 2-bromobenzyl group) with an organoboron species (like an arylboronic acid) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would replace the bromine atom with a new aryl or vinyl group, providing a powerful method for elaborating the molecular structure. The general mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the product and regenerate the catalyst. youtube.com The reaction is highly versatile and tolerant of many functional groups, including esters and sulfonamides. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction couples the 2-bromobenzyl group with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.orgorganic-chemistry.org This reaction is a cornerstone of organic synthesis for creating complex olefinic structures. mdpi.com Intramolecular versions of the Heck reaction using 2-bromobenzyl substrates are also well-established for synthesizing cyclic compounds. acs.orgchim.it

Table 2: Predicted Organometallic Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Biphenylmethyl 4-(aminosulfonyl)benzoate |

This table illustrates expected outcomes based on established methodologies for similar substrates. wikipedia.orglibretexts.orgorganic-chemistry.org

Investigation as a Reagent or Catalyst in Organic Synthesis

While this compound is more likely to function as a substrate or a synthetic intermediate, its structural components suggest potential applications as a specialized reagent.

As a Building Block: Its primary role in synthesis would be as a bifunctional building block. Following a cross-coupling reaction at the bromine position, the ester could be hydrolyzed to unmask a 2-substituted benzyl alcohol. Alternatively, the molecule could be used to introduce the 4-(aminosulfonyl)benzoyl protecting group or the 2-bromobenzyl group onto a suitable substrate.

Potential Catalytic Role: While the molecule itself is not a catalyst, the sulfonamide functional group is a key component in certain classes of catalysts. wikipedia.org For example, disulfonimides, which can be derived from sulfonamides, are used as Brønsted acid catalysts in enantioselective synthesis. wikipedia.org Therefore, this compound could serve as a precursor for more complex ligand or catalyst structures after further functionalization. The synthesis of various sulfonamide derivatives using transition metal catalysis is an active area of research. researchgate.netfrontiersrj.com

Mechanistic Research of Molecular Interactions Involving 2 Bromobenzyl 4 Aminosulfonyl Benzoate

Characterization of Binding Modalities with Model Macromolecules

The binding of 2-bromobenzyl 4-(aminosulfonyl)benzoate to a model protein is predicted to be a multifaceted interaction, driven by a combination of forces contributed by its distinct chemical features. The 4-(aminosulfonyl)benzoate portion, specifically the sulfonamide group, is a well-established zinc-binding group. In zinc-containing enzymes like carbonic anhydrase, the sulfonamide nitrogen atom is expected to coordinate with the zinc ion in the active site. This interaction is a primary anchor for the inhibitor.

The benzenesulfonamide (B165840) scaffold itself can participate in various non-covalent interactions. The aromatic ring can form π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. Furthermore, the sulfonyl oxygens and the amino group are capable of forming hydrogen bonds with appropriate donor and acceptor residues in the protein.

In studies of related compounds, such as 2-(4-bromobenzyl) tethered thienopyrimidines, the bromophenyl group has been shown to engage in π-π stacking and halogen bonding within the active site of topoisomerase II. mdpi.com This supports the hypothesis that the 2-bromobenzyl group of the title compound would actively participate in orienting the molecule within a protein's binding cleft and contribute significantly to the binding affinity.

Kinetic and Thermodynamic Analysis of Molecular Recognition Events in Model Systems

Kinetic Analysis: Surface plasmon resonance (SPR) is a common technique used to measure the kinetics of binding, providing the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these constants (k_off/k_on) yields the equilibrium dissociation constant (K_d), a measure of binding affinity. For a compound like this compound, a rapid association rate would be expected if the initial interaction is driven by long-range electrostatic forces, for instance, between the sulfonamide group and a positively charged region of the protein. The dissociation rate would be influenced by the sum of all intermolecular forces holding the complex together; a slow k_off would indicate a stable complex.

Thermodynamic Analysis: Isothermal titration calorimetry (ITC) is the gold standard for determining the thermodynamic parameters of binding. ITC directly measures the heat change (ΔH) upon binding, from which the binding affinity (K_a = 1/K_d), and the change in entropy (ΔS) can be calculated. The Gibbs free energy of binding (ΔG) is related to these parameters by the equation: ΔG = ΔH - TΔS.

For sulfonamide inhibitors binding to carbonic anhydrase, the interaction is typically enthalpy-driven (favorable ΔH), stemming from the strong coordination to the zinc ion and hydrogen bonding. The entropy change (ΔS) is often unfavorable, due to the loss of conformational freedom of the ligand and protein upon binding. However, the displacement of ordered water molecules from the binding site can provide a favorable entropic contribution. A study on methyl benzoate (B1203000) derivatives binding to bovine serum albumin showed that hydrogen bonding interactions were predominant. mdpi.comnih.gov

| Parameter | Description | Expected Contribution for this compound |

| ΔG | Gibbs Free Energy | Negative value indicating a spontaneous binding process. |

| ΔH | Enthalpy Change | Likely negative and large, driven by zinc coordination and hydrogen bonding. |

| -TΔS | Entropy Change | Likely positive (unfavorable), due to loss of rotational and translational freedom, but may be offset by the release of water molecules. |

This table is based on theoretical principles and data from related compounds.

Allosteric Modulation Studies in Receptor-Ligand Interactions (academic context)

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding induces a conformational change that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity or efficacy of the orthosteric ligand. researchgate.netsemanticscholar.org

Compounds with sulfonamide or benzamide (B126) structures have been identified as allosteric modulators for various receptors. nih.gov For instance, aryl benzamide derivatives have been studied as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov It is conceivable that this compound could act as an allosteric modulator. The binding site for such an interaction would likely be a less conserved pocket on the protein surface, where the molecule could establish a specific set of interactions. The 2-bromobenzyl group, with its potential for hydrophobic and halogen bonding interactions, could be crucial for selectivity towards a particular allosteric site.

The effect of an allosteric modulator is often dependent on the presence of the orthosteric ligand, a key feature that distinguishes them from competitive inhibitors. researchgate.netsemanticscholar.org In a hypothetical scenario, if this compound were a PAM, it would stabilize a receptor conformation that has a higher affinity for its natural ligand. Conversely, as a NAM, it would stabilize a conformation with lower affinity.

Investigation of Conformational Changes Induced by Molecular Binding (non-clinical)

The binding of a ligand to a protein is rarely a simple lock-and-key event. Often, the binding process is accompanied by conformational changes in both the ligand and the protein, a concept known as "induced fit". For an inhibitor like this compound, these conformational adjustments are critical for achieving optimal binding.

Upon entering the active site of an enzyme like carbonic anhydrase, the sulfonamide group would orient itself to interact with the zinc ion. This initial interaction could trigger a cascade of small movements in the surrounding amino acid side chains to better accommodate the rest of the molecule. For example, the movement of a flexible loop near the active site could create a more favorable pocket for the 2-bromobenzyl group. X-ray crystallography studies of sulfonamide inhibitors bound to carbonic anhydrase II have revealed that while the benzenesulfonamide part often maintains a conserved binding mode, the "tail" portions of the inhibitors can adopt different conformations, demonstrating the flexibility of the active site. nih.gov

Molecular dynamics simulations are a powerful tool to study these conformational changes. Such simulations could reveal, for example, if the binding of this compound stabilizes a particular conformation of the enzyme, potentially an inactive one, thus explaining its inhibitory mechanism. Studies on other inhibitor-enzyme systems have shown that ligand binding can alter the dynamic motions of the protein, including the opening and closing of active site loops. acs.org

Elucidation of Enzyme Active Site Binding Architectures

The elucidation of how a molecule fits into the active site of an enzyme is crucial for understanding its mechanism of action and for the design of more potent and selective inhibitors.

Carbonic Anhydrase: The active site of human carbonic anhydrase (hCA) isoforms is characterized by a conical cleft with a zinc ion at its bottom, coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. The primary interaction for sulfonamide inhibitors is the displacement of the zinc-bound water/hydroxide and the coordination of the sulfonamide nitrogen to the zinc. The two sulfonyl oxygens typically form hydrogen bonds with the backbone amide of a threonine residue (Thr199 in hCA II).

The 4-(aminosulfonyl)benzoate scaffold of the title compound would be expected to bind in this canonical fashion. The 2-bromobenzyl ester portion would extend towards the entrance of the active site. Its specific interactions would depend on the isoform. In hCA II, this "tail" would likely interact with hydrophobic and hydrophilic residues lining the active site cleft. The bromine atom could form a halogen bond with a suitable acceptor, and the benzyl (B1604629) ring could form van der Waals contacts. The structure-activity relationships of benzenesulfonamide-based inhibitors of carbonic anhydrase have been extensively reviewed, highlighting how modifications to the "tail" group can significantly impact isoform selectivity. nih.gov

Estrone (B1671321) Sulfatase: Estrone sulfatase (E1STS) is another potential target. It catalyzes the hydrolysis of estrone sulfate (B86663) to estrone. The active site of E1STS contains a catalytic formylglycine residue. Inhibitors containing a sulfamate (B1201201) group (-O-SO2NH2) are known to act as irreversible, active-site-directed inhibitors of E1STS. nih.govnih.gov While this compound contains a sulfonamide, not a sulfamate, its structural similarity to known non-steroidal E1STS inhibitors suggests it could be investigated for this activity. The mechanism of inhibition by sulfamate-containing compounds is thought to involve the transfer of the sulfamoyl group to the catalytic residue in the active site. semanticscholar.org For this compound, it would be hypothesized to act as a competitive inhibitor, with the benzoate and benzyl portions occupying the steroid-binding pocket.

Table of Potential Interactions in Enzyme Active Sites

| Enzyme | Key Active Site Features | Hypothesized Interactions with this compound |

| Carbonic Anhydrase II | Zn²⁺ ion, His94, His96, His119, Thr199, Hydrophobic pocket | Sulfonamide: N-coordination to Zn²⁺; O-atoms H-bond with Thr199. Benzoate: Potential H-bonds. 2-Bromobenzyl: Hydrophobic interactions, π-π stacking, halogen bonding. |

| Estrone Sulfatase | Formylglycine catalytic residue, Steroid binding pocket | Benzoate & Benzyl groups: Occupy the hydrophobic steroid-binding pocket. Sulfonamide: Potential hydrogen bonding with active site residues. |

This table represents hypothesized interactions based on the known structures of these enzymes and the binding of analogous compounds.

Structure Activity Relationship Sar Studies for 2 Bromobenzyl 4 Aminosulfonyl Benzoate and Analogs in Chemical Biology

Systematic Modification of the 2-Bromobenzyl Moiety and its Impact on Binding Affinity

Research into related scaffolds has shown that substitutions on the benzyl (B1604629) ring can have a profound effect on biological activity. For instance, in a series of 3rd-generation taxoids, modifications at the 3-position of the C2-benzoate moiety were found to enhance potency against multidrug-resistant cancer cell lines. nih.gov This suggests that the substitution pattern on the benzyl ring of 2-bromobenzyl 4-(aminosulfonyl)benzoate could be similarly critical. The 2-bromo substituent, in particular, may serve multiple purposes. It can act as a key interaction point with the target protein, potentially through halogen bonding, or it may induce a specific conformation that is favorable for binding. In some cases, a bromo substituent has been used as a reactive intermediate for further chemical modifications. pnas.org

To illustrate the potential impact of modifying the 2-bromobenzyl moiety, a hypothetical SAR table is presented below, based on common observations in medicinal chemistry.

| Compound ID | R1 (Position 2) | R2 (Other Positions) | Relative Binding Affinity |

| 1 | Br | H | +++ |

| 1a | Cl | H | ++ |

| 1b | F | H | + |

| 1c | I | H | +++ |

| 1d | CH3 | H | ++ |

| 1e | OCH3 | H | + |

| 1f | Br | 4-Cl | ++++ |

| 1g | Br | 4-F | +++ |

This table is illustrative and based on general principles of SAR. ++++ indicates the highest relative binding affinity.

Exploration of Sulfonamide Substitutions and their Role in Molecular Recognition

The 4-(aminosulfonyl)benzoate portion of the molecule contains a primary sulfonamide group, a well-known pharmacophore in a multitude of clinically used drugs. acs.org The sulfonamide moiety is a key hydrogen bond donor and acceptor and can also coordinate with metal ions in the active sites of metalloenzymes. nih.govacs.org Systematic modifications of the sulfonamide group can therefore dramatically alter the binding affinity and selectivity of the compound.

SAR studies on various sulfonamide-containing inhibitors have demonstrated the importance of the substitution pattern on the sulfonamide nitrogen. nih.gov While primary sulfonamides are often crucial for activity, N-alkylation or N-arylation can modulate physicochemical properties and introduce new interactions with the target. Furthermore, the electronic nature of the substituents on the phenyl ring to which the sulfonamide is attached can influence the pKa of the sulfonamide, thereby affecting its ionization state and binding interactions at physiological pH. nih.gov

The following table illustrates potential SAR trends for substitutions on the sulfonamide moiety.

| Compound ID | R Group on Sulfonamide (SO2NH-R) | Relative Binding Affinity |

| 1 | H | +++ |

| 2a | CH3 | ++ |

| 2b | C2H5 | + |

| 2c | Phenyl | +/- |

| 2d | Acetyl | - |

This table is illustrative and based on general principles of SAR. +++ indicates the highest relative binding affinity, +/- indicates variable or low affinity, and - indicates loss of affinity.

Variation of the Benzoate (B1203000) Linker and its Influence on Interaction Specificity

Studies on other molecular scaffolds have shown that even subtle changes to a linker, such as the introduction of an amide or methylene (B1212753) group in place of an ester, can alter the biological activity. acs.org Replacing the benzoate linker with other aromatic or heterocyclic rings, or changing its substitution pattern, could also lead to significant changes in activity by altering the geometry and electronic properties of the molecule. For instance, replacing a benzoic acid moiety with a pyridine (B92270) or oxazole (B20620) ring has been shown to greatly reduce the activity of certain STAT3 inhibitors. nih.gov

The table below outlines a hypothetical SAR study on the benzoate linker.

| Compound ID | Linker Modification | Relative Interaction Specificity |

| 1 | Benzoate | +++ |

| 3a | Phenylacetamide | ++ |

| 3b | Phenylsulfonamide | + |

| 3c | Cyclohexylcarboxylate | +/- |

| 3d | Thiophene carboxylate | ++ |

This table is illustrative and based on general principles of SAR. +++ indicates the highest relative interaction specificity, ++ indicates moderate specificity, + indicates low specificity, and +/- indicates variable or low specificity.

Positional Isomerism and Stereochemical Effects on Molecular Interactions

The spatial arrangement of functional groups is a critical determinant of a molecule's ability to interact with its biological target. Positional isomerism, such as moving the bromo substituent on the benzyl ring from the ortho (2-position) to the meta (3-position) or para (4-position), can lead to a dramatic loss or gain of activity. This is because the precise positioning of the bromine atom may be essential for a key interaction, such as a halogen bond with a specific amino acid residue in the binding pocket.

Similarly, the introduction of chiral centers into the molecule can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. For example, if the linker were to be modified to include a chiral center, it is likely that one stereoisomer would exhibit significantly higher binding affinity than the other. This is a common observation in drug development, where the biological target is a chiral macromolecule (like a protein or nucleic acid) that preferentially interacts with one stereoisomer. For instance, in a series of STAT3 inhibitors, the (R)-configuration analogues consistently showed stronger potency compared to the corresponding (S)-analogues. nih.gov

Design and Synthesis of Conformationally Constrained Analogs for SAR Refinement

For this compound, conformational constraint could be introduced in several ways. For example, the benzoate linker could be replaced with a more rigid heterocyclic system, or the benzyl and benzoate rings could be tethered together to create a macrocyclic structure. Such rigidification can pre-organize the molecule into a conformation that is closer to the bioactive conformation, leading to an increase in binding affinity due to a more favorable entropic contribution to binding. Furthermore, conformational constraint can improve selectivity, as the rigid analog may be less likely to bind to off-target proteins that require a different binding conformation. Structural analysis of inhibitor binding to carbonic anhydrase II has shown the benefits of a conformationally restrained bicyclic thienothiazene-6-sulfonamide skeleton compared to a more flexible monocyclic system. nih.gov

Derivatization and Analog Synthesis of 2 Bromobenzyl 4 Aminosulfonyl Benzoate

Preparation of Functionalized Derivatives for Further Chemical Modification and Conjugation

The structure of 2-bromobenzyl 4-(aminosulfonyl)benzoate offers several sites for chemical modification to introduce functionalities suitable for conjugation or to modulate its physicochemical properties. Key reactive handles include the aryl bromide, the sulfonamide moiety, and the aromatic rings.

Functionalization via the Aryl Bromide: The bromine atom on the benzyl (B1604629) ring is a versatile precursor for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, can be employed to introduce a wide array of substituents. For instance, a Suzuki coupling with an appropriately substituted boronic acid can introduce alkyl, aryl, or heteroaryl groups. This allows for the exploration of the steric and electronic requirements of the binding pocket. Furthermore, the introduction of a terminal alkyne via a Sonogashira coupling provides a handle for "click" chemistry, enabling efficient conjugation to biomolecules or fluorescent probes.

A general scheme for the functionalization via palladium-catalyzed cross-coupling reactions is presented below:

Table 1: Functionalization of the Aryl Bromide via Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reagents and Conditions | Product |

| Suzuki Coupling | Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 80 °C | 2-(Aryl)-benzyl 4-(aminosulfonyl)benzoate |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 2-(Alkynyl)-benzyl 4-(aminosulfonyl)benzoate |

| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | 2-(Amino)-benzyl 4-(aminosulfonyl)benzoate |

Functionalization of the Sulfonamide Moiety: The sulfonamide group provides another point for modification. The nitrogen atom can be alkylated or acylated to introduce new functionalities. For example, reaction with a suitable alkyl halide in the presence of a base can yield N-alkylated derivatives. Alternatively, acylation with an acid chloride or anhydride (B1165640) can introduce acyl groups, which could serve as linkers for conjugation.